molecular formula C12H7Cl2N3 B1311858 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 237435-80-2

2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1311858
CAS No.: 237435-80-2
M. Wt: 264.11 g/mol
InChI Key: RSYBVSVLBSDACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is an organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of this compound consists of a pyrrolo[3,2-d]pyrimidine core with chlorine atoms at positions 2 and 4, and a phenyl group at position 6.

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism . This inhibition can lead to prolonged therapeutic control of blood glucose levels without causing weight gain or hypoglycemia . Additionally, this compound has demonstrated strong binding affinities with Bcl2 anti-apoptotic protein, influencing apoptosis in cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by up-regulating pro-apoptotic genes such as P53, BAX, DR4, and DR5, while down-regulating anti-apoptotic genes like Bcl2 . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, leading to cell cycle arrest and increased DNA fragmentation in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. For example, its interaction with DPP-IV inhibits the enzyme’s activity, thereby regulating glucose metabolism . In cancer cells, it binds to Bcl2, reducing its activity and promoting apoptosis . These interactions lead to changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its efficacy in inhibiting DPP-IV and inducing apoptosis over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively lowers blood glucose levels and induces apoptosis in cancer cells without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to non-target cells and tissues . Determining the optimal dosage is essential for maximizing its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate glucose metabolism and apoptosis. For instance, its inhibition of DPP-IV affects the metabolic flux of glucose, leading to improved glycemic control . Additionally, its interaction with Bcl2 influences the apoptotic pathway, promoting cancer cell death .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. It is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target cells . Understanding these mechanisms is essential for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interactions with target biomolecules and subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloropyrimidine with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. The reaction conditions are optimized to achieve high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the phenyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkylamines or thiols in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrrolopyrimidines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives of the pyrrolopyrimidine core.

Scientific Research Applications

2,4-Dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a building block for complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
  • 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine
  • 5-Benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

Uniqueness

2,4-Dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of the phenyl group at position 6, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a pharmacologically active compound and differentiates it from other pyrrolopyrimidine derivatives.

Properties

IUPAC Name

2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-11-10-9(16-12(14)17-11)6-8(15-10)7-4-2-1-3-5-7/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYBVSVLBSDACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441832
Record name 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237435-80-2
Record name 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.